molecular formula C9H20Cl2N2 B6218945 1-{4-methyl-1-azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride CAS No. 2751614-50-1

1-{4-methyl-1-azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride

Cat. No.: B6218945
CAS No.: 2751614-50-1
M. Wt: 227.2
InChI Key:
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Description

1-{4-methyl-1-azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-methyl-1-azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the bicyclic structure through alkylation reactions.

    Amination: The methanamine group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction, continuous flow systems for alkylation, and large-scale crystallization techniques for salt formation.

Chemical Reactions Analysis

Types of Reactions: 1-{4-methyl-1-azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-{4-methyl-1-azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is used in research to understand its interaction with neurotransmitter receptors and its effects on the central nervous system.

    Chemical Biology: It serves as a tool compound to study the structure-activity relationships of bicyclic amines.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-methyl-1-azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This can result in various pharmacological effects, including changes in mood, cognition, and motor function.

Comparison with Similar Compounds

    1-azabicyclo[2.2.2]octane: Lacks the methyl group at the 4-position.

    1-{4-ethyl-1-azabicyclo[2.2.2]octan-3-yl}methanamine: Has an ethyl group instead of a methyl group.

    1-{4-methyl-1-azabicyclo[2.2.2]octan-3-yl}ethanamine: Contains an ethanamine group instead of a methanamine group.

Uniqueness: 1-{4-methyl-1-azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the methanamine group at the 3-position contribute to its unique reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of 1-{4-methyl-1-azabicyclo[222]octan-3-yl}methanamine dihydrochloride, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2751614-50-1

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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